![molecular formula C14H12N2 B089761 6-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1019-89-2](/img/structure/B89761.png)
6-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
6-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C13H12N2. It belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling . One common synthetic route involves the condensation of 2-aminopyridine with α-bromoketones under basic conditions. This reaction typically requires the use of a base such as sodium carbonate and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
C³-Alkylation via Three-Component Aza-Friedel–Crafts Reaction
This method enables selective alkylation at the C3 position using Y(OTf)₃ catalysis under ambient air conditions ( ):
Reaction Components
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Substrate : 6-Methyl-2-phenylimidazo[1,2-a]pyridine
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Partners : Aldehydes + cyclic amines (e.g., morpholine)
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Catalyst : 10 mol% Y(OTf)₃
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Conditions : Toluene, 110°C, 12 hr
Representative Substrate Scope
Aldehyde | Amine | Yield (%) |
---|---|---|
p-Tolualdehyde | Morpholine | 83 |
Benzaldehyde | Piperidine | 78 |
4-Chlorobenzaldehyde | Pyrrolidine | 71 |
Key Advantages
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No inert gas required
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Broad functional group tolerance (halogens, alkyl, aryl)
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Gram-scale feasibility (85% yield in 5 mmol scale demonstration)
Mechanistic Pathway of C³-Alkylation
The reaction proceeds through a Lewis acid-mediated iminium ion intermediate ( ):
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Iminium Formation : Y(OTf)₃ activates the aldehyde for condensation with the amine
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Electrophilic Attack : C3 position of imidazo[1,2-a]pyridine attacks the activated iminium
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Proton Transfer : Aromaticity restoration via proton elimination
Critical Evidence
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ESI-HRMS detection of iminium intermediate (m/z 232.1443 [M+H]⁺)
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Radical scavenger experiments showed no inhibition, excluding radical pathways
Comparative Reaction Efficiency
Table 1 : Catalyst screening for C³-alkylation ( )
Catalyst (20 mol%) | Conversion (%) |
---|---|
Y(OTf)₃ | 95 |
Sc(OTf)₃ | 82 |
In(OTf)₃ | 68 |
None | 0 |
Y(OTf)₃ demonstrated superior activity due to its strong Lewis acidity and compatibility with aqueous conditions.
Stability Under Synthetic Conditions
Thermal Stability Profile
Temperature (°C) | Decomposition Onset (hr) |
---|---|
110 | >24 (stable) |
150 | 8 |
200 | 0.5 |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
6-Methyl-2-phenylimidazo[1,2-a]pyridine is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity. For instance, it has been reported as an intermediate in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, which are crucial for cancer treatment. A study demonstrated that derivatives of this compound exhibit significant inhibitory activity against PI3Kα, a key player in tumorigenesis .
Case Study: PI3K Inhibitors
In a specific research study, a series of new derivatives were synthesized based on the imidazo[1,2-a]pyridine scaffold. The lead compound displayed an IC50 value of 0.5 nM against PI3Kα, indicating its potential as a therapeutic agent in oncology .
Biological Research
Mechanisms of Action
This compound is extensively used in biological research to explore the mechanisms of action of various enzymes and receptors. It provides insights into therapeutic strategies for diseases such as cancer and neurodegenerative disorders.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can selectively inhibit specific enzymes involved in cancer progression. For example, studies have highlighted its interaction with protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .
Material Science
Development of Advanced Materials
The compound is also being investigated for its potential in developing advanced materials such as organic semiconductors due to its favorable electronic properties. Its unique structure allows for enhanced charge transport characteristics.
Case Study: Organic Semiconductors
In material science research, this compound has been incorporated into polymer blends to improve the performance of organic light-emitting diodes (OLEDs). The resulting materials exhibited superior electrical conductivity and stability compared to traditional materials .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It aids in the accurate quantification of related compounds in complex mixtures.
Case Study: Chromatographic Techniques
A study utilized this compound as a standard to calibrate high-performance liquid chromatography (HPLC) systems for analyzing pharmaceutical formulations. The results confirmed its effectiveness in providing reliable quantification results .
Environmental Monitoring
Assessment of Pollution Levels
The compound is investigated for its role in assessing pollution levels and studying the degradation of organic pollutants in water systems.
Case Study: Water Quality Analysis
Research has employed this compound to monitor levels of specific pollutants in aquatic environments. The findings indicated that this compound could effectively indicate the presence of hazardous organic pollutants, contributing to environmental safety assessments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A related compound with similar structural features but different biological activities.
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position, resulting in different chemical reactivity and biological properties.
Uniqueness
6-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the phenyl group at the 2-position enhances its stability and reactivity compared to other imidazopyridine derivatives .
Biological Activity
6-Methyl-2-phenylimidazo[1,2-a]pyridine (6-Me-2-Ph-ImPy) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C15H12N2 and a molecular weight of 236.27 g/mol. The compound features a methyl group and a phenyl group attached to the imidazo ring, contributing to its unique reactivity and biological activity. Its structure is illustrated below:
Component | Details |
---|---|
Molecular Formula | C15H12N2 |
Molecular Weight | 236.27 g/mol |
Structural Features | Imidazo and pyridine rings |
Anticancer Properties
Research indicates that 6-Me-2-Ph-ImPy exhibits significant anticancer activity. Studies have shown that it interacts with biological targets involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. For example, preliminary investigations suggest that the compound may inhibit the activity of enzymes and receptors associated with cancer pathways, potentially leading to antiproliferative effects .
Case Study:
A study conducted at the University of Washington explored the structure-activity relationships (SAR) of various imidazopyridine derivatives, including 6-Me-2-Ph-ImPy. The results highlighted its potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with an effective concentration (EC50) significantly lower than that of related compounds .
Antimicrobial Activity
6-Me-2-Ph-ImPy also shows promise as an antimicrobial agent. Research has indicated that it possesses both antibacterial and antifungal properties. The mechanisms behind these activities are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymatic functions.
Table: Comparison of Biological Activities
Activity Type | Activity | Mechanism |
---|---|---|
Anticancer | Inhibition of cell proliferation | Interaction with cancer-related enzymes |
Antimicrobial | Antibacterial and antifungal | Disruption of cell membranes or enzymatic inhibition |
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods often involve multi-step processes that allow for the efficient generation of the compound in laboratory settings. Notably, modifications to the core imidazopyridine structure can enhance biological activity and selectivity against specific targets .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 6-Me-2-Ph-ImPy. Research has demonstrated that alterations in substitution patterns on the imidazo or phenyl rings can significantly impact the compound's potency against various biological targets. For instance, specific substitutions have been linked to increased efficacy against T. brucei while maintaining low cytotoxicity to mammalian cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions or iodine-catalyzed cyclization. For example:
- Iodine-catalyzed method : Reacting 2-phenoxyacetophenone with elemental iodine under mild conditions (60–80°C) yields imidazo[1,2-a]pyridine derivatives, including 6-methyl-2-phenyl variants. This method avoids toxic catalysts and achieves moderate yields (45–60%) .
- Multicomponent approach : Using lignin-derived β-O-4 segments as substrates, this one-pot method produces substituted imidazo[1,2-a]pyridines. Substituent positions (6-methyl vs. 7-methyl) depend on reactant ratios and temperature gradients (80–120°C) .
- Green synthesis : Solvent-free microwave-assisted reactions reduce reaction times (≤30 mins) and improve atom economy, though yields vary (50–75%) depending on substituent steric effects .
Q. How do NMR spectroscopic data aid in structural confirmation of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for distinguishing regioisomers (e.g., 6-methyl vs. 7-methyl). Key features include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anti-inflammatory applications?
- Methodological Answer : Key SAR insights include:
- Methyl substitution : The 6-methyl group enhances metabolic stability compared to 7- or 8-methyl analogs, as shown in pharmacokinetic studies of COX-2 inhibitors .
- Phenyl ring modifications : Electron-withdrawing groups (e.g., 4-Cl) improve binding affinity to inflammatory targets (IC₅₀ < 1 µM), while bulky substituents reduce bioavailability .
- Heterocyclic fusion : Fusion with pyrimidine (e.g., imidazo[1,2-a]pyrimidine) introduces anti-fibrotic activity but increases synthetic complexity .
Experimental Design : Test analogs in LPS-induced macrophage models, measuring TNF-α/IL-6 suppression. Prioritize compounds with ClogP < 3.5 and topological polar surface area (TPSA) < 80 Ų for blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., RAW264.7 macrophages) and LPS concentrations (1 µg/mL) for anti-inflammatory comparisons .
- Counter-screening : Test compounds against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
- Metabolite profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed effects .
Example: A derivative reported as both anxiolytic (via GABA modulation) and COX-2 inhibitory was found to metabolize into distinct active species in liver microsomes .
Q. How can computational methods optimize the synthesis of this compound for large-scale production?
- Methodological Answer :
- DFT calculations : Predict transition states for iodine-catalyzed cyclization to optimize catalyst loading (5–10 mol% iodine) and solvent polarity (THF > DCM) .
- Process intensification : Flow chemistry reduces reaction time (from 12 hrs to 2 hrs) by maintaining precise temperature control (70±2°C) and minimizing side-product formation .
- Waste reduction : Solvent recycling (e.g., ethanol/water mixtures) improves eco-efficiency scores by 30% in green metrics analyses .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anticancer activity of this compound derivatives?
- Methodological Answer : Discrepancies stem from:
- Cell line specificity : Derivatives show IC₅₀ = 2–10 µM in HeLa (cervical cancer) but are inactive in MCF-7 (breast cancer) due to differential expression of ABC transporters .
- Apoptosis vs. necrosis : Fluorescence-activated cell sorting (FACS) with Annexin V/PI staining clarifies the dominant mechanism. For example, 6-methyl derivatives induce caspase-3-mediated apoptosis in >60% of treated cells, while 8-methyl analogs trigger necrosis .
- Redox interference : Antioxidant assays (e.g., DPPH) confirm whether ROS generation is a primary anticancer mechanism or an artifact .
Q. Tables for Key Findings
Table 1 : Comparative Synthetic Methods for this compound
Table 2 : Biological Activities of Structural Analogs
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351292 | |
Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-89-2 | |
Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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